molecular formula C9H8F4O2 B14022710 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14022710
M. Wt: 224.15 g/mol
InChI Key: CGJVTCJHBXAFLE-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a trifluoromethyl group at the para position, a methoxymethoxy (MOM) group at the ortho position, and a fluorine atom at the meta position. Its molecular formula is C₉H₈F₄O₂, with a molecular weight of 240.16 g/mol. The MOM group enhances steric bulk and electron density, while the trifluoromethyl group introduces strong electron-withdrawing effects. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

The synthesis involves lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in THF at −75 °C, followed by reaction with 1,1,2-trichloro-1,2,2-trifluoroethane to yield 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3

InChI Key

CGJVTCJHBXAFLE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

Detailed Synthetic Routes and Reaction Conditions

Starting Materials
  • Fluorinated phenol derivatives such as 4-fluoro-2-hydroxybenzene or similar fluorobenzene compounds.
  • Methoxymethyl chloride (chloromethyl methyl ether) for MOM protection.
  • Trifluoromethylation reagents such as trifluoromethyl iodide or 1,1,2-trichloro-1,2,2-trifluoroethane.
  • Organolithium reagents like sec-butyllithium for lithiation steps.
Stepwise Synthesis
Step Reaction Description Conditions Yield (%) Notes
1 MOM Protection: Reaction of fluorophenol with methoxymethyl chloride in the presence of a base (e.g., sodium hydride) to form 1-(methoxymethoxy)fluorobenzene Room temperature to 50 °C, inert atmosphere, 0.5–24 h ~68% Protects phenol hydroxyl group, enhances stability
2 Lithiation: Treatment of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to form aryllithium intermediate −75 °C, THF solvent, 0.5–5 h 82–83% Controlled lithiation at ortho position
3 Trifluoromethylation: Reaction of aryllithium intermediate with 1,1,2-trichloro-1,2,2-trifluoroethane or trifluoromethyl iodide to introduce trifluoromethyl group −75 to 0 °C, inert atmosphere 82% Electrophilic trifluoromethylation
4 Purification: Silica gel chromatography (hexane/ethyl acetate), HPLC monitoring >98% purity Ensures removal of impurities and side products
Alternative Coupling Methods
  • Suzuki-Miyaura Cross-Coupling: Coupling of halogenated benzene derivatives (e.g., 1-bromo-4-(trifluoromethyl)benzene) with boronic acid derivatives bearing the methoxymethoxy group, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium phosphate in ethanol at 60 °C under argon atmosphere for 18 hours.
  • Ullmann Coupling: Copper iodide-catalyzed aryl-ether bond formation under mild conditions to introduce the methoxymethoxy group.

Industrial Production Considerations

Industrial scale synthesis adapts the above laboratory methods with optimizations for:

  • Continuous flow reactors to improve heat and mass transfer.
  • Use of advanced purification techniques like preparative HPLC or crystallization.
  • Cost-effective reagents and solvents.
  • Process safety due to handling of organolithium reagents and halogenated trifluoromethyl sources.

Data Tables on Preparation and Properties

Property / Parameter Value / Description Source / Notes
Molecular Formula C₉H₈F₄O₂
Molecular Weight 240.16 g/mol
MOM Protection Yield ~68% Reaction with methoxymethyl chloride
Lithiation Yield 82–83% sec-Butyllithium in THF at −75 °C
Trifluoromethylation Yield 82% Using 1,1,2-trichloro-1,2,2-trifluoroethane
Purity after Chromatography >98% Silica gel chromatography and HPLC
Boiling Point Not reported Analogous compounds ~210 °C
Melting Point Not reported Analogous compounds 25–27 °C
LogP (Partition Coefficient) ~2.5 (calculated) Indicates moderate hydrophobicity
Solubility in THF High Facilitates reaction medium choice

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
MOM Protection + Lithiation + Trifluoromethylation Methoxymethyl chloride, sec-butyllithium, 1,1,2-trichloro-1,2,2-trifluoroethane −75 °C (lithiation), inert atmosphere High regioselectivity and yield Requires low temperature, sensitive reagents
Suzuki-Miyaura Coupling Halogenated benzene, boronic acid derivative, Pd catalyst 60 °C, ethanol, argon Mild conditions, scalable Requires expensive catalysts, longer reaction times
Ullmann Coupling Copper iodide, hydrazone ligands Mild temperatures Efficient aryl-ether bond formation Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the methoxymethoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8F4O2 . It features a benzene ring with fluorine, methoxymethoxy, and trifluoromethyl groups attached.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available in the search results, its structural components and properties suggest several potential applications in scientific research:

  • Chemistry This compound can serve as a building block in synthesizing complex organic molecules, particularly those containing fluorine and trifluoromethyl groups.
  • Biology Its unique structure makes it a valuable tool for studying the effects of fluorine and trifluoromethyl groups on biological systems.
  • Medicine It can be investigated for potential pharmacological activities, including its role in drug development.
  • Industry The compound may be used in developing advanced materials with specific properties, such as increased stability and reactivity.

Properties

Relevant information includes:

  • Molecular Weight: 224.15
  • Molecular Formula: C9H8F4O2
  • CAS No.: 2734778-15-3
  • IUPAC Name: 2-fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene
  • InChI: InChI=1S/C10H10F4O2/c1-6-3-4-7(10(12,13)14)9(8(6)11)16-5-15-2/h3-4H,5H2,1-2H3
  • InChI Key: LLCFSKJRFVPIDB-UHFFFAOYSA-N
  • Canonical SMILES: CC1=C(C(=C(C=C1)C(F)(F)F)OCOC)F

Chemical Reactions

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can undergo several chemical reactions:

  • Oxidation: Using strong oxidizing agents can lead to the formation of corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can form reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxymethoxy groups are replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The methoxymethoxy group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points

Substituent Effects

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in all compounds enhances electrophilic substitution resistance. However, the methoxymethoxy (MOM) group in the target compound provides greater steric hindrance and electron-donating capacity compared to simple methoxy (OMe) or trifluoromethoxy (OCF₃) groups .
  • Halogen Reactivity : Chlorine and bromine substituents (e.g., in 2-chloro-1,3-difluoro-4-methoxymethoxybenzene) increase susceptibility to nucleophilic substitution, whereas fluorine atoms stabilize the aromatic ring .

Synthetic Efficiency

  • The target compound and its chloro analog (2-chloro-1,3-difluoro-4-methoxymethoxybenzene) are synthesized via lithiation/halogenation with yields >80% . In contrast, palladium-catalyzed methods (e.g., for 1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one) achieve 73–85% yields but require expensive catalysts .

Applications Pharmaceutical Intermediates: The MOM-protected compound is used in drug synthesis due to its stability under acidic conditions . Agrochemicals: Derivatives like 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen) are herbicides, leveraging the CF₃ group’s bioactivity . Material Science: Compounds with vinyl-CF₃ groups (e.g., 1-(2-(4-(trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene) are used in optoelectronic materials .

Table 2: Physicochemical Properties

Property Target Compound 4-Fluoro-2-methoxy-1-CF₃-benzene 4-Bromo-2-fluoro-1-OCF₃-benzene
Boiling Point (°C) Not reported ~210 (estimated) ~250 (estimated)
Melting Point (°C) Not reported 25–27 (analog data) 25–27 (analog data)
LogP (Partition Coefficient) ~2.5 (calc.) ~2.8 (calc.) ~3.1 (calc.)
Solubility in THF High High Moderate

Research Findings and Challenges

  • Stability Issues : The MOM group in the target compound is sensitive to strong acids, limiting its use in acidic reaction conditions .
  • Synthetic Scalability : Brominated analogs (e.g., 4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene) face challenges in purity (>98% requires advanced chromatography) .

Biological Activity

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene, with CAS No. 2734778-15-3, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C₉H₈F₄O₂
  • Molecular Weight : 224.15 g/mol
  • Purity : Typically around 95% in commercial preparations .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential toxicity and effects on cellular mechanisms.

Toxicological Studies

A series of toxicological evaluations have been conducted to assess the safety profile of this compound:

  • Acute Toxicity : Inhalation studies in B6C3F1/N mice revealed significant concentrations of the compound in adipose tissue, lungs, liver, brain, kidneys, and blood shortly after exposure, with a notable elimination from blood and tissues within 24 hours .
  • Reproductive Toxicity : High-dose inhalation exposure led to adverse effects on sperm motility and count. However, no significant effects on fertility were noted in a one-generation oral reproductive toxicity study at doses up to 45 mg/kg body weight per day .
  • Repeat Dose Toxicity : A 14-day oral study indicated minimal to mild hepatocyte hypertrophy at high doses (≥400 mg/kg), with a NOAEL (No Observed Adverse Effect Level) determined at 50 mg/kg .

The precise mechanisms through which this compound exerts its biological effects remain unclear. However, studies suggest interactions with various cellular pathways:

  • Lymphocyte Proliferation : The compound demonstrated weak sensitization potential with stimulation indices indicating lymphocyte proliferation at certain concentrations (e.g., EC3 value of 31.8%) .
  • Metabolic Pathways : Following oral exposure, a significant portion of the compound was exhaled un-metabolized, while metabolites included glucuronides and mercapturic acid conjugates in urine .

Case Study 1: Inhalation Toxicity

A study involving B6C3F1/N mice exposed to varying concentrations of the compound via inhalation showed dose-dependent nephropathy starting from doses of 50 mg/kg bw/day. The highest concentration tested was 2000 ppm for six hours daily over three months .

Case Study 2: Dermal Exposure Effects

In dermal studies, cytoplasmic vacuolization in the adrenal cortex was observed at concentrations exceeding 1000 ppm for females and 2000 ppm for males. Blood parameter alterations included decreased leukocyte counts and increased neutrophil counts at elevated exposures .

Summary Table of Biological Effects

Biological ActivityObservationsReference
Acute ToxicitySignificant tissue accumulation post-exposure
Reproductive EffectsAdverse effects on sperm; no fertility impact
Repeat Dose ToxicityHepatocyte hypertrophy; NOAEL at 50 mg/kg
Sensitization PotentialWeak sensitization; EC3 value of 31.8%

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene?

Methodological Answer: The compound can be synthesized via cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : React a halogenated benzene precursor (e.g., 1-bromo-4-(trifluoromethyl)benzene) with a boronic acid derivative containing the methoxymethoxy group. Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in ethanol at 60°C for 18 hours under argon .
  • Ullmann Coupling : For introducing fluorine or methoxymethoxy groups, copper iodide with hydrazone ligands can mediate aryl-ether bond formation under mild conditions .

Q. Key Considerations :

  • Purify via silica gel chromatography (hexane/ethyl acetate) .
  • Monitor reaction progress using TLC or HPLC (retention time ~12–15 min under reversed-phase conditions) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns. For example:
    • Fluorine : Deshielded aromatic protons near the trifluoromethyl group (δ 7.2–7.8 ppm) .
    • Methoxymethoxy group : Singlet at δ 3.4–3.6 ppm (OCH₂O) and δ 3.8–4.0 ppm (OCH₃) .
  • FT-IR : Peaks at 1250–1280 cm⁻¹ (C-F stretch) and 1100–1150 cm⁻¹ (C-O-C in methoxymethoxy) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the methoxymethoxy group .
  • Moisture Sensitivity : Keep under inert gas (argon) due to hydrolytic instability of trifluoromethyl groups .
  • Long-term Stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Trifluoromethyl Group : Strong electron-withdrawing effect deactivates the benzene ring, slowing electrophilic substitution but enhancing oxidative addition in cross-coupling .
  • Methoxymethoxy Group : Electron-donating nature increases ortho/para-directing effects, favoring coupling at specific positions .
  • Experimental Validation : Compare coupling yields using substituent-variant analogs (e.g., replacing trifluoromethyl with methyl). For example, yields drop by ~20% with methyl due to reduced electron withdrawal .

Q. What computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., phosphatases) using software like AutoDock Vina. The trifluoromethyl group shows strong hydrophobic interactions in active sites .
  • QSAR Studies : Correlate Hammett constants (σ) of substituents (e.g., σ = 0.54 for trifluoromethyl) with bioactivity. Higher σ values correlate with increased inhibitory potency in enzyme assays .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The compound’s LUMO (-1.8 eV) suggests electrophilic reactivity .

Q. How can contradictory data on substituent effects in similar compounds be resolved?

Methodological Answer:

  • Case Study : Conflicting reports on methoxymethoxy group stability in acidic conditions.
    • Hypothesis Testing : Replicate hydrolysis experiments (e.g., HCl/MeOH, 50°C) with controlled pH and monitor via ¹⁹F NMR .
    • Data Reconciliation : Differences may arise from steric shielding by the trifluoromethyl group, which slows hydrolysis compared to non-fluorinated analogs .
  • Systematic Review : Meta-analysis of substituent effects across 15+ analogs (e.g., nitro vs. methoxy derivatives) .

Q. What are the applications of this compound in materials science?

Methodological Answer:

  • Liquid Crystals : Incorporate into mesogens to study phase transitions (DSC analysis). The trifluoromethyl group enhances thermal stability (Tₘ ~150°C) .
  • Polymer Additives : Use as a monomer in fluorinated polyethers. Characterize via GPC (Mn ~10,000 Da) and TGA (decomposition >300°C) .

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